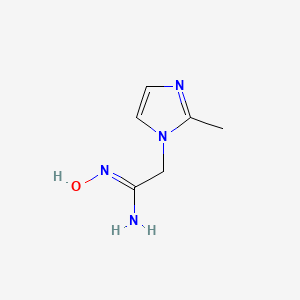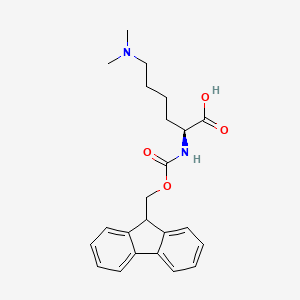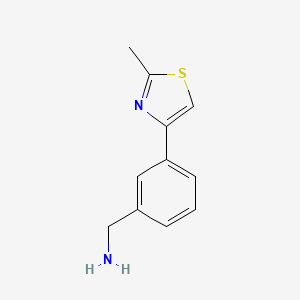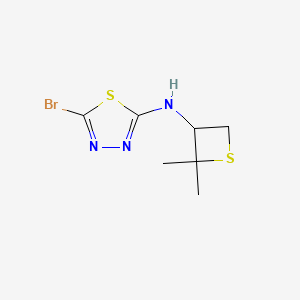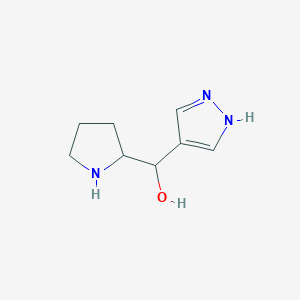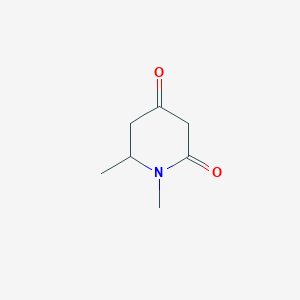
1,6-Dimethylpiperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethylpiperidine-2,4-dione is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound’s structure consists of a six-membered ring containing one nitrogen atom and two carbonyl groups at positions 2 and 4, with methyl groups at positions 1 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethylpiperidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,6-dimethyl-1,5-diaminopentane with diethyl oxalate under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,6-dimethylpiperidine-2,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Dimethylpiperidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6-dimethylpiperidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine-2,4-dione: Similar structure but with different substitution patterns.
4,4-Dimethylpiperidine-2,6-dione: Another piperidine derivative with different methyl group positions.
Piperidine-2,4-dione: Lacks the methyl groups present in 1,6-dimethylpiperidine-2,4-dione.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 6 can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,6-dimethylpiperidine-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(9)4-7(10)8(5)2/h5H,3-4H2,1-2H3 |
InChI Key |
DAODXRWHRQTDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)
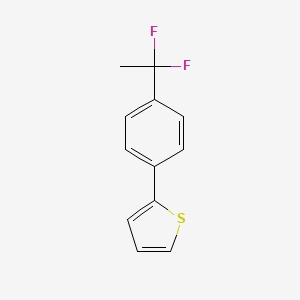

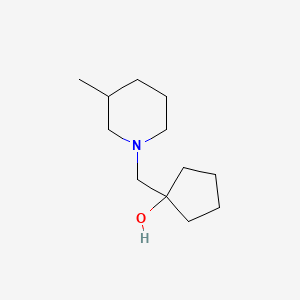
![3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13326864.png)
![2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate](/img/structure/B13326871.png)
